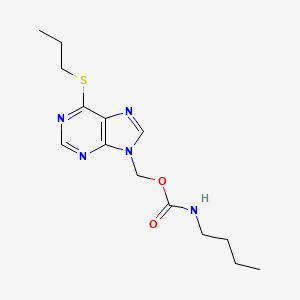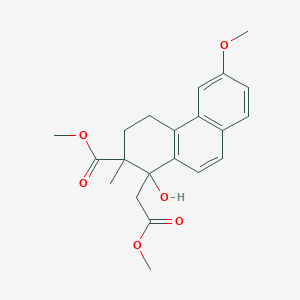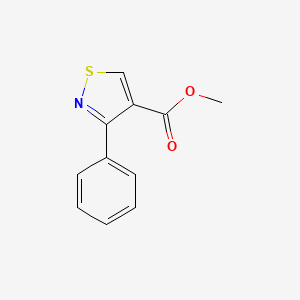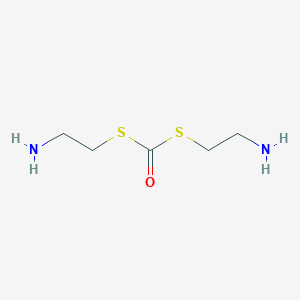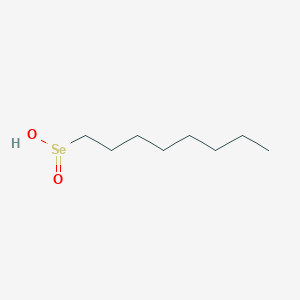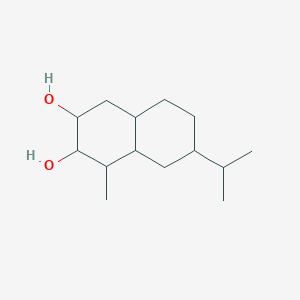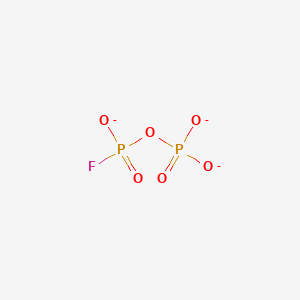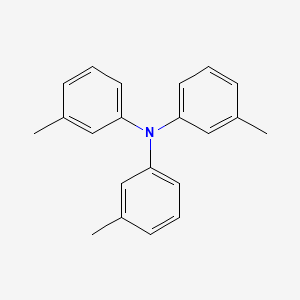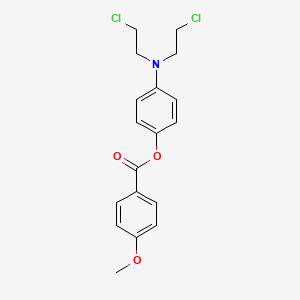
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate: is a synthetic organic compound that belongs to the class of aromatic esters It is characterized by the presence of a p-methoxybenzoate ester group and a bis(2-chloroethyl)amino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate typically involves the following steps:
Formation of p-(Bis(2-chloroethyl)amino)phenol: This intermediate is prepared by reacting p-aminophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The p-(Bis(2-chloroethyl)amino)phenol is then esterified with p-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various nucleophiles replacing the chlorine atoms.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic agents.
- Explored for its ability to interact with biological macromolecules and disrupt cellular processes.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research for the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness:
- The presence of the p-methoxybenzoate ester group distinguishes p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate from other similar compounds.
- This unique structure may confer different reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
22953-57-7 |
|---|---|
分子式 |
C18H19Cl2NO3 |
分子量 |
368.3 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-2-14(3-7-16)18(22)24-17-8-4-15(5-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChIキー |
HYSSJKYEXPISGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
